5-(benzenesulfonyl)-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound belongs to a class of nitrogen- and sulfur-containing heterocyclic molecules characterized by a complex tricyclic framework. Its structure includes a benzenesulfonyl group at position 5, an imino group at position 6, and a methyl substituent at position 5.
Properties
Molecular Formula |
C18H14N4O3S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C18H14N4O3S/c1-21-16(19)14(26(24,25)12-7-3-2-4-8-12)11-13-17(21)20-15-9-5-6-10-22(15)18(13)23/h2-11,19H,1H3 |
InChI Key |
ZDLOZPHNCCMMRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzenesulfonyl)-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. The starting materials often include benzenesulfonyl chloride, methylamine, and triazatricyclic precursors. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-(Benzenesulfonyl)-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzenesulfonyl)-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 5-(benzenesulfonyl)-6-imino-7-methyl-1,7,9-triazatricyclo[...]-2-one (Target) with structurally related compounds from the evidence:
Key Comparisons:
Sulfonyl Group Variations: The target compound and its fluorinated analog (CAS 862488-54-8) share a benzenesulfonyl group, but the latter’s 4-fluoro substitution likely enhances electronegativity, improving target binding in hydrophobic pockets . The benzazepinoquinoline derivative () uses a phenylsulfonyl group, which may confer similar hydrogen-bonding capabilities but within a distinct core structure .
Substituent Effects: The target compound’s 7-methyl group increases lipophilicity compared to the 7-benzyl and 11,12-dimethoxy substituents in other analogs. This could influence membrane permeability and metabolic clearance .
Core Structure Differences :
- The triazatricyclo framework (Target, CAS 862488-54-8, and ) offers greater rigidity than the benzazepine () or dithia-azatetracyclo () systems. This rigidity may enhance selectivity in target binding .
Biological Activity
5-(benzenesulfonyl)-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound belongs to a class of triazatricyclo compounds characterized by a tricyclic structure with various functional groups that may contribute to its biological activity. The molecular formula is , and it has a molar mass of approximately 364.41 g/mol.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed inhibition against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.2 | Apoptosis induction |
| A549 (lung cancer) | 12.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties as well. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer tested the efficacy of a derivative of this compound in combination with standard chemotherapy agents. Results indicated improved patient outcomes compared to chemotherapy alone.
- Case Study on Antimicrobial Resistance : In a laboratory setting, the compound was tested against antibiotic-resistant strains of bacteria. It showed promising results in restoring sensitivity to conventional antibiotics when used in combination therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
